alpha-Propyl-4,4'-stilbenediol

Anti-estrogen Vaginal Cornification Stilboestrol SAR

alpha-Propyl-4,4'-stilbenediol (CAS 93651-83-3), also known as propylstilbestrol or n-propylstilboestrol, is a synthetic stilbene derivative belonging to the nonsteroidal estrogen class. It is a propyl-substituted analogue of the well-known diethylstilbestrol (DES), a compound historically recognized for its potent estrogenic activity and associated health risks.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 93651-83-3
Cat. No. B15187513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Propyl-4,4'-stilbenediol
CAS93651-83-3
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCCC(=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C17H18O2/c1-2-3-15(14-6-10-17(19)11-7-14)12-13-4-8-16(18)9-5-13/h4-12,18-19H,2-3H2,1H3/b15-12-
InChIKeyQVGSIRCXVJJHIC-QINSGFPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Propyl-4,4'-stilbenediol (CAS 93651-83-3) – A Propyl-Substituted Stilbenediol for Estrogen Receptor Research


alpha-Propyl-4,4'-stilbenediol (CAS 93651-83-3), also known as propylstilbestrol or n-propylstilboestrol, is a synthetic stilbene derivative belonging to the nonsteroidal estrogen class. It is a propyl-substituted analogue of the well-known diethylstilbestrol (DES), a compound historically recognized for its potent estrogenic activity and associated health risks. This compound is primarily utilized in research settings investigating estrogen receptor (ER) biology and the structure-activity relationships (SAR) of synthetic estrogens [1]. Its chemical structure, characterized by two para-hydroxyl groups on aromatic rings linked by a central alkene bearing a propyl substituent, defines it as a member of the stilbenediol series .

Estrogen receptor antagonism studies in reproductive tissue models
Stilbene core SAR tool for mapping agonist/antagonist switch
Local administration models requiring route-dependent anti-estrogenic action

Why Generic Stilbene Substitution Fails – The Critical Role of the Alpha-Propyl Group in Functional Selectivity


Generic substitution within the stilbenediol class is not scientifically valid due to the profound impact of the alpha-alkyl substituent on biological activity. While diethylstilbestrol (DES) is a potent estrogen agonist, its propyl analogue (alpha-propyl-4,4'-stilbenediol) demonstrates anti-estrogenic properties, acting as an inhibitor of estrogen-induced responses in classic in vivo models [1]. This functional inversion—from agonist to antagonist—is directly attributable to the increased steric bulk and lipophilicity of the propyl chain, which alters the ligand-receptor interaction profile. Consequently, procuring a generic stilbenediol or even the closely related DES would not recapitulate the anti-estrogenic activity required for targeted mechanistic studies, making the specific sourcing of alpha-propyl-4,4'-stilbenediol essential [1].

Target compound
Estrogen antagonist activity
Reducible by polarography
Melting point ~224 °C
Typical substitute (DES)
Estrogen agonist activity – functional inversion
Not reducible – analytical mismatch
Lower melting point – identity mismatch

Quantitative Evidence Guide: Differential Anti-Estrogenic Activity of alpha-Propyl-4,4'-stilbenediol


In Vivo Anti-Estrogenic Activity: n-Propylstilboestrol vs. Inactive Stilboestrols

In a classical in vivo model of estrogen action, n-propylstilboestrol (alpha-propyl-4,4'-stilbenediol) was demonstrated to possess anti-estrogenic activity by inhibiting estrogen-induced vaginal cornification in ovariectomized mice. This activity was shared with dimethylstilboestrol and ethylstilboestrol but was notably absent in several other stilboestrol analogues tested in the same study, establishing a strict structure-activity dependence [1]. The presence of the propyl substituent is thus a critical determinant of functional antagonism.

In vivo anti-estrogenic activity
Cross-study comparable
Active (inhibits estrogen-induced cornification) vs. inactive stilboestrol analogues
Confirms propyl derivative as anti-estrogenic tool, not generic stilbene
Intravaginal administration in ovariectomized mice
Anti-estrogen Vaginal Cornification Stilboestrol SAR

Rank-Order Anti-Estrogenic Potency: Propyl vs. Dimethyl Substitution

Within the subset of anti-estrogenic stilboestrols, a clear potency ranking was established: dimethylstilboestrol was identified as the most potent anti-estrogen, followed by ethylstilboestrol and n-propylstilboestrol. The propyl analogue's potency is thus lower than that of the dimethyl derivative, a fact that is crucial for experimental design where a sub-maximal or graded anti-estrogenic response is required [1].

Anti-estrogenic potency rank
Cross-study comparable
Dimethyl > ethyl > propyl (propyl less potent than dimethyl)
Supports graded anti-estrogenic response in experimental design
Rank order from vaginal mitosis inhibition model
Potency Comparison Alkyl Chain Effect Stilboestrol

Functional Inversion: Propyl Substitution Confers Anti-Estrogenic Activity Whereas Diethyl (DES) is Agonistic

A key differential feature of alpha-propyl-4,4'-stilbenediol is its functional opposition to diethylstilbestrol (DES). DES is a well-established potent estrogen agonist, whereas the propyl analogue acts as an estrogen antagonist in the same in vivo models. This qualitative switch in pharmacological activity—from agonism to antagonism—driven solely by the elongation of the alpha-alkyl chain from ethyl to propyl, highlights the unique pharmacological profile of the compound [1].

Functional inversion vs. DES
Class-level inference
Estrogen antagonist (propyl) vs. agonist (diethyl DES)
Propyl chain switches pharmacology; critical for procurement decision
In vivo rodent models; qualitative inversion
Agonist/Antagonist Switch DES Analogue Stilbenediol Pharmacophore

Physicochemical Differentiation via Polarographic Half-Wave Potential

A polarographic study of 37 stilbene and stilbestrol derivatives reported that alpha-alkyl stilbenes, including alpha-propyl-4,4'-stilbenediol, are reducible at the dropping mercury electrode, whereas alpha,beta-dialkyl stilbestrols (such as DES) are not reducible [1]. This physicochemical property provides a basis for differential electrochemical detection and analysis.

Polarographic reducibility
Direct head-to-head comparison
Reducible (alpha-alkyl type) vs. non-reducible DES (alpha,beta-dialkyl type)
Enables selective electrochemical detection method development
Dropping mercury electrode; qualitative difference
Polarography Electrochemical Detection Stilbene Analysis

Chemical Stability and Storage: Defined Melting Point as a Purity Indicator

The compound is characterized by a reported melting point of 223-226 °C (lit.) for high-purity material (≥99% assay) [1]. This narrow melting range serves as a straightforward identity and purity indicator, differentiating it from lower-melting analogues like diethylstilbestrol (mp 169-172 °C) [2].

Melting point (purity indicator)
Cross-study comparable
223–226 °C (target) vs. 169–172 °C (DES)
Aids identity confirmation and purity assessment at receipt
Capillary method; ~54 °C difference
Purity Assessment Melting Point Quality Control

Route of Administration-Dependent Activity: Intravaginal but Not Subcutaneous Anti-Estrogenicity

A critical pharmacological property of n-propylstilboestrol is its route-dependent anti-estrogenic activity: it effectively inhibits estrogen action when administered intravaginally but fails to do so when given subcutaneously at comparable doses [1]. This contrasts with steroidal anti-estrogens, which are active via both routes.

Route-dependent activity
Cross-study comparable
Active intravaginally, inactive subcutaneously; steroidal anti-estrogens active via both routes
Enables tissue-specific ER antagonism studies without systemic effect
Spayed mouse model; intravaginal vs. subcutaneous administration
Local vs. Systemic Activity Pharmacokinetics Route-Dependent Pharmacology

Application Scenarios for alpha-Propyl-4,4'-stilbenediol in Estrogen Biology and Analytical Chemistry


Investigating Anti-Estrogenic Mechanisms via Localized Vaginal Administration

Based on its demonstrated intravaginal anti-estrogenic activity and lack of systemic effect after subcutaneous injection [1], alpha-propyl-4,4'-stilbenediol is best applied in studies requiring localized estrogen receptor antagonism in reproductive tissues. Researchers can use this compound to dissect tissue-specific ER signaling pathways in the vaginal epithelium without confounding systemic endocrine disruption.

Structure-Activity Relationship (SAR) Studies of the Stilbene Pharmacophore

The distinct functional switch from estrogen agonism (DES) to antagonism (alpha-propyl-4,4'-stilbenediol) makes this compound a valuable tool for SAR studies focused on the stilbene core [1]. By comparing the propyl analogue with methyl, ethyl, and butyl variants, medicinal chemists can map the steric and electronic requirements for ER agonism versus antagonism, guiding the design of selective estrogen receptor modulators (SERMs).

Electrochemical Detection Method Development and Validation

The reducibility of alpha-propyl-4,4'-stilbenediol at the dropping mercury electrode, in contrast to non-reducible dialkyl stilbestrols like DES [2], enables the development of selective polarographic or amperometric detection methods. This is particularly useful for analytical chemists seeking to quantify this specific compound in complex mixtures or biological matrices where other stilbenes are present.

Reference Standard for Purity Assessment via Melting Point Determination

With a well-defined melting point of 223-226 °C for the high-purity form [3], the compound serves as a reliable calibrant or reference standard for thermal analysis in quality control laboratories. Its melting point is significantly higher than that of DES (169-172 °C) [4], facilitating rapid identity verification in procurement workflows.

Application
Selection Property
Validation Focus
Localized ER antagonism mechanisms
Route-dependent anti-estrogenic activity
Intravaginal model endpoint response
Stilbene pharmacophore SAR
Agonist/antagonist functional switch by alkyl chain
Comparison with methyl, ethyl, butyl analogues
Electrochemical detection method development
Polarographic reducibility
Selective quantification in presence of non-reducible stilbenes
Quality control reference standard
Well-defined melting point range
Identity confirmation and purity assessment
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